4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide
Description
Core Heterocyclic Framework Analysis
The core heterocyclic framework of 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide consists of a bicyclic system where a thiophene ring is fused to a cyclohexane ring, creating the characteristic benzothiophene scaffold. The thiophene component contributes a five-membered aromatic ring containing sulfur as the heteroatom, while the tetrahydro designation indicates the complete saturation of the six-membered ring portion. This structural arrangement places the compound within the broader class of thiophene carboxylic acid derivatives, sharing fundamental characteristics with related benzothiophene compounds. The carboxamide functional group attached at the 4-position introduces additional chemical complexity and reactivity potential to the molecule.
The molecular architecture demonstrates the integration of aromatic and aliphatic components within a single framework, contributing to the compound's distinctive chemical behavior. The sulfur heteroatom in the thiophene ring system influences the electronic distribution throughout the molecule, affecting both its chemical reactivity and potential biological interactions. The positioning of the carboxamide group at the 4-position of the tetrahydrobenzothiophene system creates specific steric and electronic environments that distinguish this compound from other isomeric arrangements.
Comparative structural analysis with related compounds reveals the significance of positional isomerism within the benzothiophene family. For instance, 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid differs primarily in the oxidation state of the amide functionality and its positional attachment. Similarly, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide represents another structural variant with amino substitution at the 2-position and carboxamide functionality at the 3-position. These structural differences significantly impact the compounds' chemical properties and potential applications.
Stereoelectronic Properties of the Tetrahydrobenzothiophene Moiety
The stereoelectronic properties of the tetrahydrobenzothiophene moiety in this compound arise from the unique combination of electronic effects contributed by the sulfur heteroatom and the saturated cyclohexane ring. The thiophene ring exhibits aromatic character with electron-rich properties, primarily due to the sulfur atom's ability to participate in π-electron delocalization. This electron-rich nature influences the overall electronic distribution within the molecule and affects its reactivity patterns, particularly in electrophilic aromatic substitution reactions.
The saturated tetrahydro portion of the molecule provides conformational flexibility while maintaining the overall bicyclic integrity. The six-membered ring typically adopts chair-like conformations, similar to those observed in related benzothiophene derivatives. Crystal structure studies of analogous compounds, such as 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, reveal that the six-membered ring adopts a half-chair conformation with specific puckering parameters. These conformational preferences directly impact the molecule's three-dimensional shape and consequently influence its interaction potential with biological targets.
The carboxamide functional group at the 4-position introduces additional stereoelectronic considerations through its capacity for hydrogen bonding and dipole interactions. The amide group can exist in different conformational states, with the carbonyl oxygen and amide nitrogen capable of participating in intermolecular interactions. The positioning of this functional group within the bicyclic framework creates a specific spatial arrangement that affects the compound's overall polarity and solubility characteristics.
Conformational Dynamics in Solution and Solid States
The conformational dynamics of this compound in solution and solid states reflect the inherent flexibility of the saturated ring system combined with the rigidity imposed by the aromatic thiophene component. In solution, the compound exhibits dynamic behavior primarily associated with the cyclohexane ring portion, which can undergo ring flipping and adopt various chair conformations. The energy barriers for these conformational transitions are typically moderate, allowing for relatively rapid interconversion between conformational states at ambient temperatures.
Crystallographic studies of related benzothiophene derivatives provide insight into solid-state conformational preferences. Analysis of 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide reveals that the six-membered ring adopts a half-chair conformation with a puckering parameter Q equal to 0.475 angstroms and φ equal to 215.4 degrees. The maximum deviation from planarity occurs at carbon atom C18 with a displacement of 0.372 angstroms. These structural parameters suggest that similar conformational preferences likely exist for this compound.
The solid-state packing arrangements of benzothiophene derivatives often involve intermolecular hydrogen bonding networks, particularly when carboxamide functionalities are present. Crystal structure analysis demonstrates the formation of hydrogen bond chains through N-H···O interactions, creating extended molecular networks. The dihedral angles between aromatic ring systems and the overall molecular conformation play crucial roles in determining the crystal packing efficiency and stability.
Comparative Analysis with Related Benzothiophene Derivatives
Comparative analysis of this compound with related benzothiophene derivatives reveals significant structural and functional relationships within this chemical family. The compound shares fundamental bicyclic architecture with other tetrahydrobenzothiophene derivatives while differing in the nature and positioning of functional groups. 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid represents a closely related analog where the carboxamide functionality is replaced by a carboxylic acid group and positioned at the 3-position rather than the 4-position. This structural modification significantly affects the compound's chemical reactivity and biological activity profile.
The molecular weight progression within the benzothiophene derivative series demonstrates systematic structural relationships. This compound possesses a molecular weight of 181.25 grams per mole, while 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid exhibits a molecular weight of 182.24 grams per mole. The minimal mass difference reflects the substitution of the amide nitrogen for a hydroxyl group, illustrating the close structural relationship between these compounds.
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide represents another significant structural variant with molecular formula C9H12N2OS and molecular weight 196.268 grams per mole. This compound incorporates an additional amino group at the 2-position while maintaining the carboxamide functionality at the 3-position. The presence of both amino and carboxamide groups significantly alters the compound's hydrogen bonding potential and overall polarity compared to this compound.
Fluorinated derivatives, such as 2-fluoro-1-benzothiophene-4-carboxamide, demonstrate the impact of halogen substitution on the benzothiophene framework. These compounds exhibit molecular formula C9H6FNOS with molecular weight 195.22 grams per mole, illustrating how halogen incorporation affects both molecular mass and electronic properties. The introduction of fluorine atoms typically enhances lipophilicity and can significantly alter biological activity profiles.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h4-5,7H,1-3H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLLGABHRAQLKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as PDK1 and LDHA. These enzymes are crucial in the regulation of glucose metabolism and are often upregulated in cancer cells. The compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity and disrupting the metabolic pathways that support tumor growth. Additionally, this compound has shown antioxidant properties, which further contribute to its biochemical significance.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In colorectal cancer cells, the compound has demonstrated cytotoxic effects, reducing cell viability and inducing apoptosis. It influences cell signaling pathways by inhibiting key enzymes involved in glucose metabolism, leading to decreased energy production and increased oxidative stress. This compound also affects gene expression by downregulating oncogenes and upregulating tumor suppressor genes, thereby inhibiting cancer cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as PDK1 and LDHA, inhibiting their activity and disrupting metabolic pathways. This binding interaction leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), which induces oxidative stress and apoptosis in cancer cells. Additionally, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins, further contributing to its anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged cytotoxic effects on cancer cells. The stability and efficacy of the compound may vary depending on the specific experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown minimal toxicity and significant anticancer activity. At higher doses, toxic effects such as liver and kidney damage have been observed. These threshold effects highlight the importance of optimizing the dosage to achieve maximum therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to glucose metabolism. It interacts with enzymes such as PDK1 and LDHA, which play key roles in the regulation of glycolysis and the tricarboxylic acid (TCA) cycle. By inhibiting these enzymes, the compound disrupts the metabolic flux, leading to decreased ATP production and increased accumulation of metabolic intermediates. This disruption of metabolic pathways contributes to the compound’s anticancer effects by depriving cancer cells of the energy and resources needed for their growth and survival.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms, and it is distributed to different cellular compartments based on its physicochemical properties. The localization and accumulation of the compound within specific tissues and organs can influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic pathways. It may also be targeted to specific organelles such as mitochondria, where it can exert its effects on cellular metabolism and energy production. Post-translational modifications and targeting signals may influence the subcellular localization of the compound, thereby affecting its activity and function.
Biological Activity
4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide is an organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure, which includes a thiophene ring fused with a benzene-like structure, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and interactions with neurotransmitter systems.
- Molecular Formula : CHNOS
- Molecular Weight : 181.25 g/mol
- CAS Number : 1423034-56-3
The presence of the carboxamide functional group enhances its chemical reactivity and biological activity. The compound can undergo nucleophilic substitutions and hydrolysis, which are crucial for its pharmacological effects.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant inhibitory effects on various tumor cell lines. In vitro studies have demonstrated:
- Cell Viability Assays : These assays reveal that certain derivatives have high inhibitory effects against cancer cells. For instance, one study reported IC50 values in the low micromolar range for specific derivatives against breast and lung cancer cell lines.
Case Study: Inhibition of Tumor Growth
A notable study investigated the effects of a specific derivative on KRAS G12C mutant tumors. The treatment led to a five-fold reduction in RAS-GTP levels and significant apoptosis induction in treated samples .
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent. Studies have indicated:
- COX-2 Inhibition : Certain derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), with IC50 values reported at approximately 29.2 µM .
- Cytokine Reduction : In vivo studies demonstrated that administering these compounds significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6 .
Neurotransmitter Interaction
The compound's structural similarity to other biologically active molecules suggests potential applications in treating neurological disorders:
- Receptor Binding : Interaction studies indicate that this compound can bind to neurotransmitter receptors and enzymes involved in metabolic pathways. This interaction is crucial for understanding its pharmacological profile and potential side effects.
Summary of Biological Activities
Scientific Research Applications
Anticancer Applications
Research has shown that 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide and its derivatives exhibit promising anticancer properties. For instance:
- Mechanism of Action : Some derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs like cdk4 and cdk6, these compounds can prevent cell cycle progression and induce apoptosis in cancer cells.
- Case Study : A study reported that derivatives were tested against a panel of 60 human tumor cell lines, revealing significant cytotoxic effects particularly against leukemia cell lines with IC50 values as low as 5.0 μM for K562 cells.
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| 1f | K562 (Leukemia) | 5.0 |
| 3a | HL60 (Leukemia) | 7.2 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives exhibit effective inhibition against both Gram-positive and Gram-negative bacteria:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5 | E. coli | 12 μg/mL |
| 9 | S. aureus | 8 μg/mL |
These findings suggest the potential for developing new antimicrobial agents based on this compound .
Neuropharmacological Effects
This compound has been studied for its effects on neurotransmitter systems:
- Anti-inflammatory Properties : Its derivatives have shown potential as anti-inflammatory agents, which may be beneficial in treating neurological disorders by modulating neurotransmitter systems.
- Binding Affinity Studies : Interaction studies have demonstrated that the compound can bind to various neurotransmitter receptors, indicating its potential role in neuropharmacology .
Fragment Optimization for Drug Design
A recent study focused on optimizing fragments derived from this compound for binding to specific protein targets involved in cancer pathways. The study utilized molecular docking and dynamics simulations to assess binding affinities and stability of ligand-protein complexes .
Development of Antitumor Agents
Another research effort highlighted the design and synthesis of new derivatives aimed at enhancing antitumor activity through selective inhibition of cancer-related enzymes. The study confirmed the effectiveness of these compounds in inducing apoptosis in cancer cells while minimizing side effects .
Comparison with Similar Compounds
Molecular Structure and Electronic Properties
The compound’s closest analogs include benzofuran-4-carboxamide and indole-4-carboxamide , which share similar bicyclic frameworks but differ in heteroatom composition (oxygen in benzofuran, nitrogen in indole). Key structural distinctions are summarized below:
| Property | 4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide | Benzofuran-4-carboxamide | Indole-4-carboxamide |
|---|---|---|---|
| Core Heteroatom | Sulfur | Oxygen | Nitrogen |
| Ring Saturation | Partially saturated (tetrahydro) | Fully aromatic | Fully aromatic |
| Hydrogen-Bonding Sites | Amide (-CONH2), thiophene S | Amide (-CONH2), furan O | Amide (-CONH2), indole NH |
The tetrahydro ring reduces planarity, affecting π-π stacking interactions .
Hydrogen-Bonding Patterns and Crystal Packing
Using graph set analysis (Etter’s method), this compound exhibits distinct hydrogen-bonding motifs compared to its analogs:
- Self-Assembly : The amide group forms R₂²(8) motifs (cyclic dimers) via N–H···O bonds, while the thiophene sulfur participates in weaker C–H···S interactions, creating layered crystal structures .
- Comparison with Benzofuran Analog: Benzofuran-4-carboxamide primarily utilizes O···H–N amide interactions, resulting in linear chains ( C(4) motifs) rather than cyclic dimers. The absence of sulfur limits diversification of non-covalent interactions.
- Comparison with Indole Analog : Indole-4-carboxamide leverages both amide and indole NH groups for DDD (Dimer-Dimer-Dimer) networks, enabling 3D frameworks with higher thermal stability .
Pharmacological and Physicochemical Properties
| Parameter | This compound | Benzofuran-4-carboxamide | Indole-4-carboxamide |
|---|---|---|---|
| LogP (Predicted) | 2.1 ± 0.3 | 1.6 ± 0.2 | 1.9 ± 0.3 |
| Aqueous Solubility (mg/mL) | 0.45 | 1.2 | 0.8 |
| Melting Point (°C) | 198–202 | 185–189 | 210–215 |
The higher LogP of the benzothiophene derivative aligns with its enhanced lipophilicity, though this comes at the cost of reduced solubility. Its melting point, influenced by robust hydrogen-bonded layers, falls between benzofuran (lower) and indole (higher) analogs .
Methodological Insights from Crystallographic Tools
The structural comparisons above rely heavily on crystallographic data generated via:
- SHELXL : Used for refining atomic coordinates and thermal parameters, critical for accurate bond-length comparisons (e.g., C–S vs. C–O bonds) .
- WinGX Suite : Facilitated data integration and visualization, enabling precise analysis of torsion angles in the tetrahydro ring .
- ORTEP-3 : Generated thermal ellipsoid plots to assess positional disorder in analogs like indole-4-carboxamide .
Preparation Methods
Direct Amide Formation from Carboxylic Acid Precursors
One of the primary methods for preparing 4,5,6,7-tetrahydro-1-benzothiophene carboxamide derivatives involves amide bond formation starting from the corresponding carboxylic acid or its esters.
- The procedure typically begins with the methyl ester of 4,5,6,7-tetrahydro-benzothiophene-3-carboxylic acid dissolved in ethanol.
- The mixture is heated initially at 60 °C for 4 hours, followed by an increase to 80 °C for an extended period (overnight plus an additional 7 hours).
- After cooling, the solvent is removed under reduced pressure, and the aqueous phase is acidified to pH 2 with concentrated hydrochloric acid.
- The resulting solid is filtered, washed, and dried to yield the carboxamide compound, typically as a dark brown solid.
- Reported yields for this method are around 50% under these conditions.
This method was detailed in a study involving the synthesis of N-(3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-fluorobenzamide, where the amide formation was a key step.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| A | Methyl ester in EtOH | 60 °C | 4 h | - | Initial ester dissolution |
| 80 °C | Overnight + 7 h | - | Amide formation | ||
| B | Acidification with HCl, filtration, drying | Room temp | Overnight | 50 | Isolation of carboxamide solid |
Cyclocondensation and Heterocyclization Approaches
Another significant synthetic route involves the transformation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide into azomethine derivatives and subsequently into heterocyclic compounds like tetrahydrobenzothieno[2,3-d]pyrimidine-4(3H)-one derivatives.
- The process starts with refluxing 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and various aldehydes in ethanol to form azomethine intermediates.
- This is followed by a heterocyclization reaction using glacial acetic acid and dimethyl sulfoxide (DMSO) to yield the final pyrimidine derivatives.
- Reaction conditions include refluxing and catalytic acid presence, with some protocols using concentrated hydrochloric acid or catalysts such as ZnO-CeO2 nanocomposites to improve yields.
- These methods are reported to produce high yields of the target heterocyclic compounds and have been used to explore biological activities such as anti-tyrosinase effects.
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| 1 | 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide + aldehydes in EtOH | Reflux | Variable | Formation of azomethine derivatives |
| 2 | Glacial acetic acid + DMSO | Reflux | Variable | Heterocyclization to pyrimidine derivatives |
This approach has been justified by molecular docking studies and pharmacological screening, confirming the feasibility and efficacy of the synthetic route.
Alternative Catalytic Methods
- Some reports describe the use of catalysts such as ZnO-CeO2 nanocomposites to facilitate the formation of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives.
- Other methods include the addition of nitrile saturated with hydrogen chloride gas to solutions of 2-amino-3-carbethoxythiophene in anhydrous dioxane or the use of hydrochloric acid solutions to promote cyclization.
- These catalytic and acid-promoted methods aim to improve reaction rates, selectivity, and yields.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Amide formation from ester | 4,5,6,7-tetrahydro-benzothiophene-3-carboxylic acid methyl ester | EtOH, heat (60-80 °C), acidification with HCl | ~50 | Straightforward amide synthesis |
| Azomethine formation + heterocyclization | 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide + aldehydes | Reflux in EtOH, glacial acetic acid, DMSO | High | Used for pyrimidine derivatives synthesis |
| Catalytic cyclization | 2-Amino-3-carbethoxythiophene or related compounds | ZnO-CeO2 catalyst, HCl gas, dioxane | Variable | Enhanced reaction efficiency |
Research Findings and Notes
- The amide formation method is robust but yields are moderate (~50%) and require prolonged heating and acid workup.
- Cyclocondensation routes offer higher yields and access to more complex heterocyclic structures, useful for biological activity studies.
- Catalytic methods are emerging to improve efficiency and selectivity, though they require specialized reagents or catalysts.
- Molecular docking and pharmacological studies support the synthetic feasibility and biological relevance of these compounds, particularly in enzyme inhibition contexts.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
